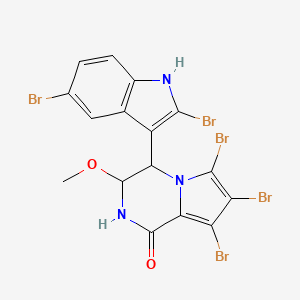
Aspidostomide E
Übersicht
Beschreibung
Aspidostomide E is an analog of a Chinese herb that has been shown to have potent anticancer properties . It is a kinase inhibitor that targets cyclin-dependent kinases (CDKs) and induces apoptosis in cancer cells . It has been found to be effective in inhibiting the growth of various tumor types, including breast, lung, and colon .
Molecular Structure Analysis
This compound contains a total of 39 bonds; 29 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aromatic), 1 ether (aliphatic), and 2 Pyrrole(s) .Wissenschaftliche Forschungsanwendungen
Bromopyrrole Alkaloids and Cancer Research
Aspidostomide E, a bromopyrrole alkaloid, was isolated from the Patagonian bryozoan Aspidostoma giganteum. This compound, along with others in the aspidostomide series, is noted for its activity against the 786-O renal carcinoma cell line. This indicates a potential application in cancer research, particularly in investigating treatments for renal carcinoma (Patiño C. et al., 2014).
Synthetic Approaches in Chemical Research
Research on the total synthesis of aspidostomide B and C, as well as regioisomeric N-methyl aspidostomide D, highlights the scientific interest in synthesizing aspidostomide compounds, including this compound. Such synthetic efforts are crucial for exploring the potential applications of these compounds in various fields of chemical and pharmaceutical research (Hussain, M. A., & Khan, F., 2019).
Eigenschaften
IUPAC Name |
6,7,8-tribromo-4-(2,5-dibromo-1H-indol-3-yl)-3-methoxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br5N3O2/c1-26-16-11(8-6-4-5(17)2-3-7(6)22-13(8)20)24-12(15(25)23-16)9(18)10(19)14(24)21/h2-4,11,16,22H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXGRGTSROPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(N2C(=C(C(=C2Br)Br)Br)C(=O)N1)C3=C(NC4=C3C=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
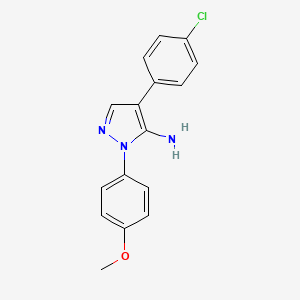
![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)
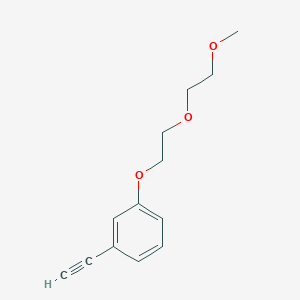
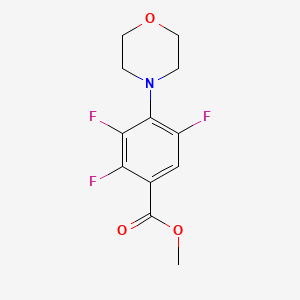
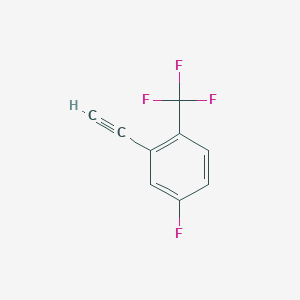
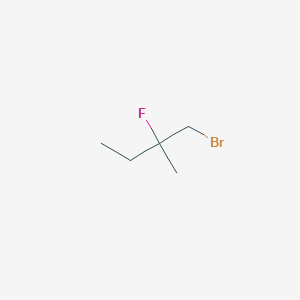
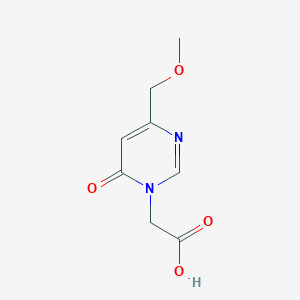



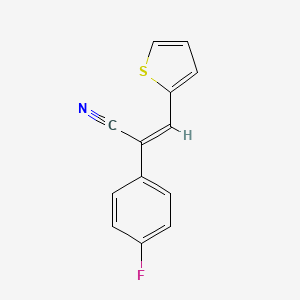
![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)